N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H28ClN3O3S2 and its molecular weight is 530.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthetic Approaches and Heterocyclic Compounds : A variety of synthetic methodologies have been developed to construct complex heterocyclic compounds incorporating benzothiazole moieties, demonstrating the versatility of these frameworks in medicinal chemistry. For example, the synthesis of pyridine and pyrimidine rings incorporating benzothiazole has been reported, showcasing the chemical diversity accessible through these synthetic routes (K. Mohamed, N. M. Abdulaziz, A. Fadda, 2013).
Antimicrobial and Anticancer Properties : The investigation into the antimicrobial and anticancer properties of benzothiazole derivatives reveals their potential as therapeutic agents. For instance, substituted 2-aminobenzothiazoles derivatives have been evaluated for antimicrobial activity, indicating the potential for new treatments against resistant bacterial strains (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, H. K. Chaudhari, 2019). Similarly, compounds targeting PI3K/mTOR pathways for cancer therapy have been developed, highlighting the therapeutic relevance of benzothiazole derivatives in oncology (Markian M Stec, K. Andrews, S. Booker, S. Caenepeel, Daniel J. Freeman, Jian Jiang, H. Liao, J. McCarter, E. Mullady, Tisha San Miguel, R. Subramanian, Nuria Tamayo, Ling Wang, Kevin C Yang, Leeanne P Zalameda, Nancy Zhang, P. Hughes, M. H. Norman, 2011).
Synthetic Methodologies for Heterocyclic Construction
- Ring Closure Techniques and Fused Heterocycles : Advanced synthetic techniques, such as microwave-assisted synthesis and regioselective oxidative C–H functionalization, have been employed to construct fused heterocyclic structures, including those related to benzothiazole derivatives. These methodologies facilitate the efficient generation of complex molecules with potential biological activities (Emmanuel Deau, Carole Dubouilh-Benard, V. Levacher, T. Besson, 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with dna and strongly inhibit topoisomerase i .
Biochemical Pathways
Benzothiazole derivatives have been known to inhibit topoisomerase i , which plays a crucial role in DNA replication and transcription, and thus can affect these biochemical pathways.
Result of Action
Benzothiazole derivatives have been known to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2.ClH/c1-15(2)29-10-9-19-22(14-29)34-26(23(19)25-27-20-7-5-6-8-21(20)33-25)28-24(30)16-11-17(31-3)13-18(12-16)32-4;/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPDJSKQMGAFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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